molecular formula C17H15ClN2O B14954873 N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide

Katalognummer: B14954873
Molekulargewicht: 298.8 g/mol
InChI-Schlüssel: ZRXUUCSJDWGHFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the indole ring, and an acetamide group at the 2-position of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and indole.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzyl chloride with indole in the presence of a base, such as sodium hydride, to form N-(4-chlorobenzyl)indole.

    Acetylation: The intermediate N-(4-chlorobenzyl)indole is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the 4-chlorobenzyl group.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors, such as G-protein coupled receptors or enzyme active sites, leading to modulation of cellular signaling pathways.

    Inhibition of Enzymes: Inhibition of key enzymes involved in metabolic or signaling pathways, resulting in altered cellular functions.

    Induction of Apoptosis: Induction of programmed cell death (apoptosis) in cancer cells through activation of apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide can be compared with other similar compounds, such as:

    N-(4-chlorobenzyl)-2-(1H-indol-1-yl)ethanamide: Similar structure with an ethanamide group instead of an acetamide group.

    N-(4-chlorobenzyl)-2-(1H-indol-1-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-(4-chlorobenzyl)-2-(1H-indol-1-yl)butyramide: Similar structure with a butyramide group instead of an acetamide group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities compared to its analogs.

Eigenschaften

Molekularformel

C17H15ClN2O

Molekulargewicht

298.8 g/mol

IUPAC-Name

N-[(4-chlorophenyl)methyl]-2-indol-1-ylacetamide

InChI

InChI=1S/C17H15ClN2O/c18-15-7-5-13(6-8-15)11-19-17(21)12-20-10-9-14-3-1-2-4-16(14)20/h1-10H,11-12H2,(H,19,21)

InChI-Schlüssel

ZRXUUCSJDWGHFY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.